![molecular formula C6H4N2OS B583327 噻唑并[4,5-b]吡啶-2(3H)-酮 CAS No. 152170-29-1](/img/structure/B583327.png)

噻唑并[4,5-b]吡啶-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

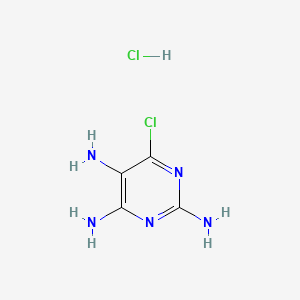

Thiazolo[4,5-B]pyridin-2(3H)-one is a chemical compound that belongs to the class of triazolopyridine . It fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

Synthesis Analysis

The synthesis of Thiazolo[4,5-B]pyridin-2(3H)-one derivatives involves alkylation, cyanethylation, hydrolysis, and acylation reactions . The structures of the obtained compounds have been confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

Thiazolo[4,5-B]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Thiazolo[4,5-B]pyridin-2(3H)-one derivatives are alkylation, cyanethylation, hydrolysis, and acylation .Physical and Chemical Properties Analysis

The physical and chemical properties of Thiazolo[4,5-B]pyridin-2(3H)-one derivatives can vary depending on the specific derivative and its synthesis process .科学研究应用

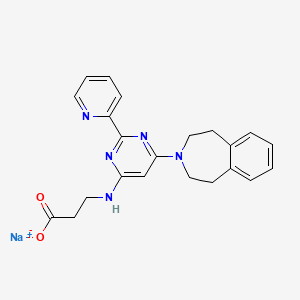

新型衍生物的合成

噻唑并[4,5-b]吡啶-2(3H)-酮已被用于合成新型噻唑、吡喃噻唑、噻唑并[4,5-b]吡啶和噻唑并[5′,4′:5,6]吡喃[2,3-d]嘧啶衍生物 . 这些衍生物已被发现具有广泛的药用和生物学特性 .

抗癌活性

噻唑并[4,5-b]吡啶-2(3H)-酮的一些衍生物已显示出有希望的抗癌活性。 例如,化合物 (9b)、(9e) 和 (9f) 已证明对 MCF-7(一种乳腺癌细胞系)有效 .

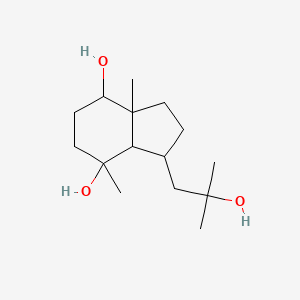

抗菌特性

噻唑并[4,5-b]吡啶-2(3H)-酮衍生物已被发现具有抗菌特性 . 这使得它们成为开发新型抗菌药物的潜在候选者。

抗真菌特性

除了它们的抗菌特性外,噻唑并[4,5-b]吡啶-2(3H)-酮衍生物还具有抗真菌特性 . 这拓宽了它们在治疗各种真菌感染方面的潜在用途。

抗炎特性

研究表明,一些新型的 N3 和 C5 取代的噻唑并[4,5-b]吡啶-2(3H)-酮衍生物具有抗炎特性 . 这表明它们可能用于治疗与炎症相关的疾病。

稠合嘧啶的合成

噻唑并[4,5-b]吡啶-2(3H)-酮已被用于合成一系列新的稠合嘧啶 . 这些稠合嘧啶在杂环化学中起着重要作用,据报道它们具有多种药学意义 .

抗病毒特性

据报道,使用噻唑并[4,5-b]吡啶-2(3H)-酮合成的稠合嘧啶具有抗病毒特性 . 这表明它们可能用于开发新型抗病毒药物。

抗糖尿病特性

作用机制

未来方向

属性

IUPAC Name |

3H-[1,3]thiazolo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBCOTKTUBAHOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)S2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669249 |

Source

|

| Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152170-29-1 |

Source

|

| Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

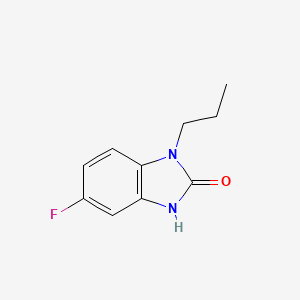

Q1: What is the significance of developing Thiazolo[4,5-B]pyridin-2(3H)-one derivatives as cAMP PDE III inhibitors?

A: The research focuses on developing novel compounds with improved potency as cAMP PDE III inhibitors. Inhibiting cAMP PDE III can be beneficial for treating various conditions like heart failure, as it leads to increased intracellular cAMP levels, enhancing cardiac muscle contractility. []

Q2: How were the Thiazolo[4,5-B]pyridin-2(3H)-one derivatives synthesized in the study?

A: The synthesis involved a multi-step process starting from 6-bromo[3,4'-bipyridin]-6-amines. These compounds were then subjected to a four-step sequence to finally yield the desired Thiazolo[4,5-B]pyridin-2(3H)-ones. This specific synthetic route demonstrates the complexity involved in generating these potentially therapeutic compounds. []

Q3: What were the key findings regarding the structure-activity relationship (SAR) of Thiazolo[4,5-B]pyridin-2(3H)-ones and their analogues?

A: While the provided abstracts don't delve into specific SAR details, they highlight that structural modifications transforming Milrinone (a known PDE III inhibitor) into Thiazolo[4,5-B]pyridin-2(3H)-one derivatives and similar compounds resulted in significantly enhanced in vitro activity, reaching the nanomolar range. This finding underscores the potential of these modifications for developing more potent PDE III inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)

![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholine](/img/no-structure.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one](/img/structure/B583267.png)